mTOR-IN-1
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Overview
Description
mTOR-IN-1 is a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival. mTOR is part of two distinct complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are involved in various cellular processes. This compound has been extensively studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit mTOR signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mTOR-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe final step involves the coupling of the pyridine derivative with a suitable amine or other nucleophile under specific reaction conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions: mTOR-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule, enhancing its chemical properties
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or catalyst
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
mTOR-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study mTOR signaling pathways and their role in cellular processes.
Biology: Investigates the role of mTOR in cell growth, proliferation, and metabolism. It is also used to study autophagy and apoptosis.
Medicine: Explores potential therapeutic applications in cancer treatment, as this compound can inhibit tumor growth by blocking mTOR signaling. It is also studied for its potential in treating metabolic disorders, neurodegenerative diseases, and immune-related conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting mTOR pathways .
Mechanism of Action
mTOR-IN-1 exerts its effects by selectively inhibiting the kinase activity of mTOR. It binds to the catalytic site of mTOR, preventing the phosphorylation of downstream targets such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This inhibition disrupts protein synthesis, cell growth, and proliferation. This compound affects both mTORC1 and mTORC2 complexes, leading to a comprehensive blockade of mTOR signaling pathways .
Comparison with Similar Compounds
Rapamycin: An allosteric inhibitor of mTORC1, used as an immunosuppressant and anticancer agent.
Everolimus: A derivative of rapamycin with similar mTORC1 inhibitory effects, used in cancer therapy and organ transplantation.
Temsirolimus: Another rapamycin derivative, used in the treatment of renal cell carcinoma.
Torin1: A selective ATP-competitive inhibitor of mTOR, affecting both mTORC1 and mTORC2 .
Uniqueness of mTOR-IN-1: this compound is unique due to its high selectivity and potency in inhibiting mTOR kinase activity. Unlike rapamycin and its derivatives, which primarily target mTORC1, this compound effectively inhibits both mTORC1 and mTORC2, providing a more comprehensive blockade of mTOR signaling. This makes this compound a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-pyrimidin-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N8O2/c1-3-26-25(34)29-19-7-5-18(6-8-19)22-30-21-15-32(24-27-10-4-11-28-24)12-9-20(21)23(31-22)33-13-14-35-16-17(33)2/h4-8,10-11,17H,3,9,12-16H2,1-2H3,(H2,26,29,34)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBAZXIQANTUOY-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOCC5C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOC[C@@H]5C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731332 |
Source
|
Record name | N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207358-59-5 |
Source
|
Record name | N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.